N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound “N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide” contains several functional groups. It has a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It also contains a sulfonamide group, which is a common functional group in many drugs.
Scientific Research Applications
Thiourea Derivatives Bearing Benzenesulfonamide Moiety : A study focused on synthesizing new thiourea derivatives bearing a benzenesulfonamide moiety, indicating potential applications in antimycobacterial activities. These compounds were inspired by antituberculosis pro-drugs and showed promising results against Mycobacterium tuberculosis (Ghorab et al., 2017).
Impurities in Dronedarone Hydrochloride : Research identifying potential impurities in Dronedarone, an antiarrhythmic drug, involved analyzing various related sulfonamide compounds. This highlights the importance of understanding related compounds for drug purity and safety (Mahender et al., 2014).
Antibacterial and Lipoxygenase Inhibition Studies : A study synthesized new sulfonamides with a benzodioxin ring, exploring their antibacterial potential and use as therapeutic agents for inflammatory ailments. These compounds showed notable inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).
Mixed-Ligand Copper(II)-Sulfonamide Complexes : This research involved the preparation of mixed-ligand copper(II)-sulfonamide complexes and their interaction with DNA. The study explored the complexes' potential for DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the N-sulfonamide derivative in these interactions (González-Álvarez et al., 2013).
Structure-Activity Relationship in Cancer Therapy : Another study investigated the structure-activity relationships of arylsulfonamide analogs of a small molecule HIF-1 pathway inhibitor, aiming to optimize its function and pharmacology for cancer therapy (Mun et al., 2012).
Future Directions
Benzofuran derivatives have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities of this compound and developing methods for its synthesis.
Mechanism of Action
Target of Action
The compound N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide, also known as N-[3-(1-benzofuran-2-yl)propyl]-2,5-dimethoxybenzene-1-sulfonamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Some benzofuran derivatives have been found to inhibit the growth of cancer cells . .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities . For instance, some benzofuran derivatives have been found to have anti-hepatitis C virus activity . .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Some benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-23-15-9-10-18(24-2)19(13-15)26(21,22)20-11-5-7-16-12-14-6-3-4-8-17(14)25-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFROIRHGQENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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